5-({[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
“5-({[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole” is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound features a combination of triazole and oxadiazole rings, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-({[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through the cyclization of hydrazides with appropriate aldehydes or ketones.
Formation of the Oxadiazole Ring: This step often involves the reaction of amidoximes with carboxylic acids or their derivatives.
Coupling of the Rings: The triazole and oxadiazole rings can be coupled through a sulfanyl linkage using thiol reagents under specific conditions.
Industrial Production Methods
Industrial production of such complex compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening the ring and forming different products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Ring-opened derivatives.
Substitution Products: Halogenated or alkylated aromatic rings.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its antimicrobial, antifungal, or anticancer properties due to the presence of triazole and oxadiazole rings.
Medicine
Industry
Used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of “5-({[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole” would depend on its specific biological target. Generally, compounds with triazole and oxadiazole rings can interact with enzymes or receptors, inhibiting their activity or altering their function. The sulfanyl group may also play a role in binding to metal ions or other molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,2,4-oxadiazole: Known for its antimicrobial properties.
4-(4-Methoxyphenyl)-1,2,4-triazole: Studied for its antifungal activity.
Benzyl-1,2,4-triazole: Investigated for its potential as a corrosion inhibitor.
Properties
Molecular Formula |
C26H23N5O3S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
5-[[5-benzyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C26H23N5O3S/c1-32-20-14-12-19(13-15-20)31-23(16-18-8-4-3-5-9-18)28-29-26(31)35-17-24-27-25(30-34-24)21-10-6-7-11-22(21)33-2/h3-15H,16-17H2,1-2H3 |
InChI Key |
UROOXCJBKJIGCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=CC=CC=C4OC)CC5=CC=CC=C5 |
Origin of Product |
United States |
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